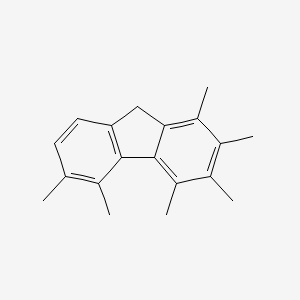

1,2,3,4,5,6-Hexamethyl-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63372-52-1 |

|---|---|

Molecular Formula |

C19H22 |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexamethyl-9H-fluorene |

InChI |

InChI=1S/C19H22/c1-10-7-8-16-9-17-14(5)12(3)13(4)15(6)19(17)18(16)11(10)2/h7-8H,9H2,1-6H3 |

InChI Key |

CWXCKNWHMYDZFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CC3=C(C(=C(C(=C32)C)C)C)C)C=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1,2,3,4,5,6 Hexamethyl 9h Fluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1,2,3,4,5,6-Hexamethyl-9H-fluorene would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the fluorene (B118485) core, though substituted, would appear in the downfield region, typically between 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-donating nature of the methyl groups. The six methyl groups attached to the aromatic rings would likely produce sharp singlet peaks in the upfield region, generally between 2.0 and 2.5 ppm. The methylene (B1212753) protons at the C9 position of the fluorene ring system would also give a characteristic signal. Due to the lack of adjacent protons for coupling, this would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methyl-H (CH₃) | 2.0 - 2.5 | Singlet |

| Methylene-H (CH₂) | ~3.9 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum would show signals for the aromatic carbons, the methyl carbons, and the methylene carbon at C9. The quaternary carbons of the fluorene backbone to which the methyl groups are attached, as well as the other aromatic carbons, would resonate in the typical aromatic region of approximately 110-150 ppm. The methyl carbons would appear in the upfield region, generally between 15 and 25 ppm. The C9 methylene carbon would be expected to have a chemical shift around 37 ppm. bmrb.io

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 130 - 150 |

| Aromatic C-H | 115 - 130 |

| Methyl C (CH₃) | 15 - 25 |

| Methylene C (C9) | ~37 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would primarily show correlations between the aromatic protons, helping to delineate their positions on the fluorene rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduyoutube.com It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons at C9 to the C9 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.eduyoutube.com HMBC is crucial for identifying the connectivity between the methyl groups and the aromatic rings by showing correlations from the methyl protons to the aromatic carbons. It would also confirm the placement of the aromatic protons relative to each other and to the quaternary carbons.

Infrared (IR) and Raman Spectroscopic Studies on Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mpg.debiointerfaceresearch.com

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups in the region of 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the methyl groups and the methylene bridge would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system, which often give strong Raman signals. mpg.debiointerfaceresearch.com

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₃ Bending | ~1375, ~1450 |

| CH₂ Bending | ~1465 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₂₅H₂₆), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for aromatic hydrocarbons include the loss of methyl groups (CH₃) and other small fragments, leading to a series of daughter ions that can help to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the fluorene core in this compound is expected to give rise to strong absorptions in the ultraviolet region. researchgate.net The absorption spectrum would likely exhibit multiple bands corresponding to π → π* transitions. The positions and intensities of these absorption maxima (λmax) are characteristic of the fluorene chromophore and are influenced by the substitution pattern of the methyl groups. nist.gov

Fluorescence Spectroscopy for Photophysical Behavior Investigation

Fluorescence spectroscopy is a critical tool for understanding the photophysical behavior of aromatic compounds like fluorene and its derivatives. This technique provides insights into the electronic transitions, excited state dynamics, and environmental sensitivity of a molecule. For a comprehensive analysis, key parameters such as excitation and emission wavelengths, quantum yield (Φf), and fluorescence lifetime (τf) are typically determined.

In the case of the parent compound, 9H-fluorene, and its various substituted analogues, fluorescence is a well-documented phenomenon. The photophysical properties of these molecules are known to be influenced by the nature and position of substituents on the fluorene core. These substitutions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the emission spectra (solvatochromism) and changes in the fluorescence quantum yield. The planarity of the fluorene system is also a crucial factor; substituents that induce steric hindrance can disrupt conjugation and impact fluorescence efficiency.

Given the structure of This compound , one can hypothesize its potential photophysical behavior based on the known effects of methyl groups on aromatic systems. Methyl groups are generally considered weak electron-donating groups. Their presence on the fluorene backbone would be expected to cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted 9H-fluorene. This is due to the inductive effect of the methyl groups, which can raise the energy of the HOMO.

However, without direct experimental data, it is impossible to provide a detailed and accurate account of the fluorescence properties of This compound . The precise excitation and emission maxima, the quantum yield, and the fluorescence lifetime are all parameters that must be determined empirically through laboratory investigation.

Table 1: Anticipated vs. Available Photophysical Data for this compound

| Parameter | Anticipated Effect of Hexamethyl Substitution | Published Experimental Data |

| Excitation Wavelength (λex) | Expected slight red-shift compared to 9H-fluorene. | Not Available |

| Emission Wavelength (λem) | Expected slight red-shift compared to 9H-fluorene. | Not Available |

| Fluorescence Quantum Yield (Φf) | Potentially influenced by steric effects of the methyl groups. | Not Available |

| Fluorescence Lifetime (τf) | Dependent on the rates of radiative and non-radiative decay pathways. | Not Available |

Crystallographic Investigations and Solid State Structural Analysis of 1,2,3,4,5,6 Hexamethyl 9h Fluorene

Single Crystal X-ray Diffraction Analysis of 1,2,3,4,5,6-Hexamethyl-9H-fluorene and Its Congeners

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgrsc.org While data for this compound is not available, extensive studies have been performed on related fluorene (B118485) compounds. mdpi.comresearchgate.net For comparative purposes, the crystallographic data for a closely related congener, 9,9-dimethyl-9H-fluorene, is presented. This compound has been observed to crystallize in a new polymorphic form in the orthorhombic space group Iba2. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C15H14 |

| Formula Weight | 194.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 14.885(3) |

| b (Å) | 15.893(3) |

| c (Å) | 9.563(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2262.1(8) |

| Z | 8 |

| Temperature (K) | 153 |

Analysis of Molecular Conformation and Geometry

The fluorene skeleton is known to be nearly planar, though substitutions can introduce slight twists. In the case of 9,9-dimethyl-9H-fluorene, a minor twisting of the fluorene unit is observed, indicated by an inclination angle of 5.8(2)° between the two benzene (B151609) rings, which is attributed to packing effects. mdpi.com For 9,9-diethyl-9H-fluorene derivatives, the fluorene scaffold also adopts a nearly planar geometry. nih.gov

For this compound, it is anticipated that the core fluorene unit would remain largely planar. However, significant steric strain would arise from the six methyl groups positioned on one of the phenyl rings. This steric crowding could potentially lead to a more pronounced distortion or twist of the fluorene backbone compared to less substituted analogs. The methyl groups themselves would likely be oriented to minimize steric interactions, potentially leading to out-of-plane conformations. tandfonline.com

Elucidation of Supramolecular Assembly and Intermolecular Interactions

The ways in which molecules pack together in a crystal are governed by a variety of non-covalent intermolecular interactions. libretexts.org These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline material. ed.ac.uk

Given that this compound is a hydrocarbon, it is incapable of forming classical hydrogen bonds. However, weaker C–H···π interactions are a common feature in the crystal packing of aromatic compounds. rsc.org In the crystal structure of 9,9-dimethyl-9H-fluorene, short C-H···π contacts are observed and are considered a stabilizing interaction. mdpi.com It is highly probable that similar C–H···π interactions, involving the methyl hydrogens and the aromatic rings of adjacent molecules, would play a role in the supramolecular assembly of this compound.

π-π stacking interactions are a defining feature of many aromatic systems, where the planar surfaces of the rings align face-to-face or in an offset manner. libretexts.org However, the presence of bulky substituents can significantly hinder or prevent this type of interaction. Studies on substituted aromatic compounds have shown that alkyl groups can weaken intermolecular forces. rsc.org The six methyl groups on the this compound molecule would create substantial steric hindrance, making a cofacial, sandwich-type π-π stacking arrangement highly unlikely. It is more probable that if any π-π interactions were to occur, they would be in a significantly offset or edge-to-face arrangement. The steric demands of the substituents often cause an offset of molecules, preventing direct arene stacking interactions. nih.gov

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in fluorene derivatives. For instance, in addition to a previously known form, a second polymorph of 9,9-dimethyl-9H-fluorene has been identified and characterized. mdpi.com The existence of different polymorphs is a result of the delicate balance of intermolecular forces, where subtle changes in crystallization conditions can lead to different molecular packing arrangements.

There are no specific crystal engineering or polymorphism studies reported for this compound. However, the potential for polymorphism certainly exists. The steric bulk of the methyl groups and the possibility of varied C–H···π and van der Waals interactions could allow for multiple, energetically similar packing motifs, making the isolation of different crystalline forms a plausible, albeit uninvestigated, possibility.

Reactivity and Reaction Mechanisms of 1,2,3,4,5,6 Hexamethyl 9h Fluorene

Electrophilic Aromatic Substitution Reactions on the Fluorene (B118485) Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. researchgate.net The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents on the aromatic ring. libretexts.org In the case of 1,2,3,4,5,6-hexamethyl-9H-fluorene, the six methyl groups on the A and C rings (positions 1, 2, 3, 4, 5, and 6) are electron-donating groups. They increase the electron density of the aromatic system, thereby activating it towards electrophilic attack. This increased nucleophilicity, however, is contrasted by the significant steric hindrance imposed by the methyl groups, which can limit access to the aromatic rings.

Generally, fluorene is more reactive towards electrophilic substitution than benzene (B151609) or biphenyl (B1667301) due to the planar structure and the electronic effects of the methylene (B1212753) bridge. quora.com The substitution typically occurs at the 2 and 7 positions, which are the most electronically enriched and sterically accessible. For this compound, the positions 1, 2, 3, 4, 5, and 6 are blocked by methyl groups. Therefore, electrophilic attack would be directed to the unsubstituted positions on the remaining aromatic ring. The specific positions for substitution on the hexamethylated fluorene core would be the C7 and C8 positions. The methyl groups would likely enhance the reactivity at these sites due to their collective electron-donating effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.org While specific studies on this compound are not abundant, the principles of SEAr on substituted aromatics suggest that reactions with strong electrophiles would proceed at the available positions, provided the steric hindrance can be overcome. The strain in the bridging ring of fluorene derivatives is also known to affect the reactivity of the positions ortho and para to the bridge. rsc.org

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Substitution Position(s) | Activating/Deactivating Effect of Methyl Groups |

|---|---|---|---|

| Nitration | NO₂⁺ | 7 and 8 | Activating |

| Halogenation (e.g., Bromination) | Br⁺ | 7 and 8 | Activating |

| Sulfonation | SO₃ | 7 and 8 | Activating |

| Friedel-Crafts Acylation | RCO⁺ | 7 and 8 | Activating |

Reactions at the 9-Position of the Fluorene Skeleton

The methylene bridge at the 9-position of the fluorene skeleton exhibits its own distinct reactivity. The protons at this position are acidic due to the stabilization of the resulting fluorenyl anion by the aromatic rings. This acidity allows for a variety of reactions to occur at this site.

One of the most common reactions is deprotonation with a base to form the fluorenyl anion. This anion is a powerful nucleophile and can react with various electrophiles. For instance, alkylation can be achieved by treating the fluorenyl anion with alkyl halides. The presence of two acidic hydrogens at the C-9 position of fluorene makes it susceptible to alkylation under basic conditions. thieme-connect.de

Another important reaction at the 9-position is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group of fluorene with an aldehyde or ketone in the presence of a base, leading to the formation of a double bond at the 9-position and the creation of a dibenzofulvene derivative. mdpi.com

Furthermore, the 9-position can be functionalized through other pathways. For example, copolymers of poly(fluorene) have been synthesized with various substituents at the 9-position, such as fluorenone, bis(p-isopropylphenylsulfanyl)fluorene, and difluorofluorene, through chemical and electrochemical polymer reactions. acs.org These modifications at the 9-position can be used to tune the electronic and optical properties of the resulting materials. acs.org

Table 2: Examples of Reactions at the 9-Position of the Fluorene Skeleton

| Reaction | Reagents | Product Type | Key Feature |

|---|---|---|---|

| Deprotonation/Alkylation | Base (e.g., t-BuOK), Alkyl Halide | 9-Alkylfluorene | Formation of a C-C bond at the 9-position. |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | Dibenzofulvene derivative | Formation of a C=C double bond at the 9-position. mdpi.com |

| Oxidation | Oxidizing Agent (e.g., O₂) | 9-Fluorenone (B1672902) | Formation of a carbonyl group at the 9-position. rsc.org |

Radical Reactions Involving Hexamethylfluorene Species

Radical reactions involving fluorene derivatives often center around the formation of a radical at the 9-position, known as the fluorenyl radical. This radical is stabilized by resonance over the two aromatic rings, which contributes to its relative stability. The stability of fluorenyl-based radicals can be further enhanced by introducing bulky substituents at the 9-position, which provide kinetic protection. mdpi.comresearchgate.net

Radical chain reactions are characterized by three phases: initiation, propagation, and termination. jmaterenvironsci.comresearchgate.net For fluorene derivatives, the initiation step can be the homolytic cleavage of the C-H bond at the 9-position, often induced by heat or light. jmaterenvironsci.com The resulting fluorenyl radical can then participate in propagation steps, such as abstracting a hydrogen atom from another molecule or adding to a double bond. jmaterenvironsci.com

The photodegradation of fluorene-based compounds is believed to proceed through a radical chain process. nih.gov The stability of these compounds under photoirradiation is highly dependent on the nature of the substituents. Oligomers with alkyl substitutions at the 9-position tend to be less stable than those with aromatic substitutions, suggesting that the alkyl side chains may play a role in propagating the radical degradation process. nih.gov

Table 3: Stability of Fluorenyl Radicals

| Substituent at 9-Position | Effect on Radical Stability | Reason |

|---|---|---|

| Hydrogen | Moderately stable | Resonance stabilization over the fluorene core. |

| Bulky groups (e.g., 2,4,6-trichlorophenyl) | Enhanced stability | Kinetic protection and spin delocalization. mdpi.comresearchgate.net |

| Alkyl groups | May decrease photostability | Can participate in radical propagation during degradation. nih.gov |

Oxidation and Reduction Pathways of this compound

The most common oxidation pathway for 9H-fluorene and its derivatives is the oxidation of the methylene group at the 9-position to a carbonyl group, yielding the corresponding 9-fluorenone. rsc.org This reaction can be achieved using a variety of oxidizing agents. Aerobic oxidation in the presence of a base, such as potassium hydroxide (B78521) in THF or a graphene-supported KOH composite in DMF, has been shown to be a highly efficient method for the synthesis of 9-fluorenones from 9H-fluorenes. rsc.orgresearchgate.net The reaction is believed to proceed through the formation of the fluorenyl anion, which then reacts with molecular oxygen. researchgate.net

The rate of oxidation can be influenced by substituents on the aromatic rings. A study on the chromium(VI) oxidation of fluorene and its halogenated derivatives showed that the reaction rate was dependent on the nature of the substituent. jmaterenvironsci.com For this compound, the electron-donating methyl groups would be expected to facilitate the initial deprotonation at the 9-position, potentially increasing the rate of oxidation to the corresponding hexamethyl-9-fluorenone.

Information on the reduction of this compound is less common in the literature. In general, the reduction of fluorene would likely target the aromatic system under harsh conditions (e.g., Birch reduction) to yield partially saturated derivatives. The fluorenone derivative, however, can be reduced back to the fluorenol or fluorene. For example, the Wolff-Kishner reduction can be used to reduce the carbonyl group of a fluorenone back to a methylene group, although side reactions can occur. tandfonline.com

Mechanistic Studies of Functionalization Reactions

Mechanistic studies, often aided by computational methods, provide deep insights into the reaction pathways of fluorene functionalization. acs.orgnih.govnih.govmontclair.edu For instance, computational studies on the electrophilic amidation of electron-rich arenes have revealed a three-step process involving substitution, addition, and elimination, which deviates slightly from the classical SEAr mechanism. rsc.org

The mechanism of the oxidation of fluorene to fluorenone has also been investigated. It is proposed that in the presence of a base, the 9H-fluorene is deprotonated to form the fluorenyl anion. This anion then reacts with oxygen in a radical process to form a hydroperoxide intermediate, which subsequently eliminates water to yield the fluorenone. researchgate.net

Computational studies have also been employed to understand the formation of dibenzofuran (B1670420) from fluorene, which is relevant in combustion chemistry. These studies calculate the energies of intermediates and transition states to elucidate the most favorable reaction pathways. thieme-connect.de Such theoretical investigations are invaluable for predicting the reactivity and potential byproducts in reactions involving fluorene derivatives.

Theoretical and Computational Chemistry Studies of 1,2,3,4,5,6 Hexamethyl 9h Fluorene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a complex aromatic system like 1,2,3,4,5,6-Hexamethyl-9H-fluorene, these methods can provide invaluable insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules. A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy structure.

It is well-established that DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, are effective for optimizing the molecular structures of fluorene (B118485) derivatives. indexcopernicus.comworldscientific.com For the parent fluorene molecule, these calculations confirm its planar geometry. The introduction of six methyl groups on the fused benzene (B151609) rings of this compound would introduce some steric strain, potentially leading to minor out-of-plane distortions of the methyl hydrogens. However, the core fluorenyl system is expected to remain largely planar.

The methyl groups, being electron-donating, would significantly influence the electronic properties. Studies on substituted fluorenes have shown that electron-donating groups tend to increase the energies of the frontier molecular orbitals. missouristate.edu This would likely result in a lower ionization potential and increased reactivity for the hexamethyl derivative compared to unsubstituted fluorene. Furthermore, the total energy of the molecule, a measure of its stability, is expected to be lower (more negative) than that of the parent fluorene, indicating thermodynamic stabilization by the methyl substituents. For instance, a study on fluorinated fluorene derivatives showed that substitution enhanced stability. indexcopernicus.com

A comparative look at the calculated properties of fluorene and a substituted derivative from existing literature is presented below.

| Property | Fluorene | 9-Fluorofluorene |

| Total Energy (kcal/mol) | -295.56 | -297.45 |

| Dipole Moment (D) | 0.78 | 1.25 |

Data sourced from a DFT study using the B3LYP/6-31G(d,p) functional. indexcopernicus.com

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy for electron correlation effects.

These high-level calculations would be particularly useful for refining the understanding of the subtle electronic effects of hyperconjugation from the six methyl groups and for obtaining highly accurate values for properties like electron affinity and ionization potential. Ab initio calculations on fluorene-based dimers have been used to characterize their frontier molecular orbitals and non-planar ground states, which can be influenced by the nature of the substituents. capes.gov.br For this compound, these methods would provide a benchmark for the results obtained from DFT and offer a deeper understanding of its electronic behavior.

Molecular Orbital Analysis (HOMO-LUMO Energies and Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the first electronic transition.

For fluorene and its derivatives, the HOMO and LUMO are typically of π-character, distributed across the aromatic core. scientific.net The introduction of electron-donating methyl groups at the 1, 2, 3, 4, 5, and 6 positions would be expected to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap compared to the parent fluorene. missouristate.edu A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift (shift to longer wavelengths) in the absorption spectrum. worldscientific.com

The table below shows the effect of substituents on the HOMO-LUMO gap of fluorene derivatives as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Fluorene Derivative 1 | -5.50 | -2.14 | 3.36 |

| Fluorene Derivative 2 | -5.59 | -2.16 | 3.43 |

| Fluorene Derivative 3 | -5.35 | -2.08 | 3.27 |

| Fluorene Derivative 4 | -5.41 | -2.13 | 3.28 |

Data for a series of symmetrical fluorene derivatives with different substituents at the C-2 and C-7 positions, calculated using the CAM-B3LYP/6-31G(d) level of theory. mdpi.com

For this compound, the HOMO would likely show significant electron density on the hexamethyl-substituted benzene ring, while the LUMO would be distributed across the entire fluorenyl system. The precise energies and distributions would be obtainable through DFT or ab initio calculations.

Prediction of Spectroscopic Signatures

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, the most relevant spectroscopic techniques would be UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). worldscientific.com Based on the expected decrease in the HOMO-LUMO gap, the primary absorption peak (corresponding to the HOMO to LUMO transition) for this compound is predicted to be at a longer wavelength compared to unsubstituted fluorene. For example, a study on fluorinated fluorenes showed shifts in the absorption maxima upon substitution. indexcopernicus.com

NMR chemical shifts can also be calculated with high accuracy using DFT, typically employing the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the ¹H and ¹³C NMR spectra, providing a detailed map of the chemical environment of each nucleus. The predicted spectrum for this compound would show distinct signals for the aromatic protons and carbons, as well as for the methyl groups, with their chemical shifts influenced by the electronic effects of the substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, both as an isolated molecule and in condensed phases. While the fluorene core is rigid, the methyl groups have rotational freedom. MD simulations could explore the preferred conformations of these methyl groups and any correlated motions.

In the solid state or in solution, MD simulations are invaluable for understanding intermolecular interactions. For a non-polar molecule like this compound, these interactions would be dominated by van der Waals forces and π-π stacking of the fluorene cores. MD simulations can reveal how these molecules pack in a crystal lattice or how they solvate in different solvents. Such simulations have been used to study aggregation in polyfluorene derivative films.

Studies on Charge Transport Mechanisms (e.g., Hole Mobility Modeling)

Fluorene derivatives are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Their performance in these devices is critically dependent on their ability to transport charge (holes or electrons).

Computational modeling plays a crucial role in understanding and predicting the charge transport properties of these materials. For hole transport, which is often dominant in π-stacked fluorene systems, two key parameters are the electronic coupling between adjacent molecules and the intramolecular reorganization energy. nih.govacs.org

The reorganization energy is the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa. It can be calculated using DFT. The electron-donating methyl groups in this compound are expected to stabilize the cationic state, which could lead to a lower hole reorganization energy compared to unsubstituted fluorene, potentially facilitating hole transport.

The electronic coupling depends on the overlap of the molecular orbitals of neighboring molecules in a packed structure. This can be estimated from the HOMO and LUMO interactions of a molecular dimer, with the geometry of the dimer often taken from crystal structure data or predicted by MD simulations. Studies on fluorene-based materials have reported hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.orgnih.gov Computational modeling of this compound would allow for a prediction of its potential as a charge transport material.

Derivatization and Functionalization Strategies of 1,2,3,4,5,6 Hexamethyl 9h Fluorene

Synthesis of Novel 1,2,3,4,5,6-Hexamethyl-9H-fluorene Derivatives

The synthesis of novel derivatives of the fluorene (B118485) core typically involves reactions at the C9 position and the aromatic rings. The acidic protons at the C9 position make it a prime site for substitution. thieme-connect.de For instance, deprotonation of the fluorene core with a base allows for the introduction of various substituents.

One common strategy is the introduction of functional groups that can later be used for further modifications or for tuning the electronic properties of the molecule. For example, hydroxymethylation at the C9 position can be achieved using paraformaldehyde and a base like sodium methoxide. google.com This method has been used to synthesize 9,9-bis(hydroxymethyl)fluorene. google.com Another approach involves the introduction of amine functionalities. For example, 9H-fluoren-9-amine can be synthesized from 9-fluorenone (B1672902) oxime. chemicalbook.com

Furthermore, Friedel-Crafts acylation is a well-established method for introducing acetyl groups onto the aromatic rings of fluorene, which can then serve as handles for further functionalization. tandfonline.com The reaction conditions, such as the choice of solvent and catalyst, can influence the position and degree of acetylation. researchgate.net

The following table summarizes some common synthetic strategies for creating fluorene derivatives, which could potentially be adapted for this compound.

| Reaction Type | Reagents and Conditions | Resulting Derivative Type | Reference |

| Hydroxymethylation | Paraformaldehyde, Sodium Alkoxide, DMSO | 9,9-bis(hydroxymethyl)fluorene | google.com |

| Alkylation at C9 | Alkyl halide, Base (e.g., KOH), DMSO | 9,9-dialkylfluorene | mdpi.com |

| Reductive Amination | Carbonyl compound, Iridium catalyst, Ammonium formate | 9-aminofluorene | chemicalbook.com |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetylfluorene | tandfonline.comresearchgate.net |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Palladium catalyst, Base | Aryl-substituted fluorene | researchgate.net |

This table presents general methods for fluorene derivatization and does not represent documented reactions for this compound.

Introduction of Diverse Functional Groups at Specific Positions

The introduction of functional groups at specific positions on the fluorene backbone is crucial for tailoring its properties for various applications. The C2 and C7 positions are particularly important for polymerization and for modifying the electronic characteristics of the resulting materials.

Boronic acid esters are valuable intermediates for introducing aryl groups via Suzuki-Miyaura cross-coupling reactions. researchgate.net For example, 2,7-dibromofluorene (B93635) can be converted to its corresponding bis(boronic ester) derivative, which can then be reacted with various aryl halides to introduce diverse substituents. researchgate.net This approach allows for the synthesis of a wide range of fluorene-based materials with tailored electronic and optical properties.

Functionalization at the C9 position is also a key strategy. The introduction of long alkyl chains at this position is a common method to improve the solubility of fluorene-based polymers. nih.gov Furthermore, the introduction of polar groups can influence the self-assembly and liquid crystalline properties of fluorene derivatives. tandfonline.com For example, the synthesis of fluorene MIDA boronates has been shown to induce mesophase formation. tandfonline.com

The table below highlights some methods for introducing specific functional groups onto the fluorene core.

| Functional Group | Position(s) | Synthetic Method | Key Reagents | Reference |

| Bromo | 2, 7 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | tandfonline.com |

| Boronic Ester | 2, 7 | Miyaura Borylation | Bis(pinacolato)diboron, Palladium catalyst | researchgate.net |

| Amine | 2, 7 | Reduction of Nitro groups | SnCl₂·2H₂O, HCl | nih.gov |

| Hydroxymethyl | 9 | Aldol-type reaction | Paraformaldehyde, Base | google.com |

| Pyridinylmethyl | 9 | Nucleophilic Substitution | 2-(Bromomethyl)pyridine, Base | mdpi.com |

This table illustrates general functionalization strategies for the fluorene scaffold and does not imply that these have been specifically performed on this compound.

Polymerization of this compound Monomers

While there is no specific information on the polymerization of this compound monomers, the polymerization of other fluorene monomers is well-established, leading to a class of materials known as polyfluorenes. These polymers are of great interest due to their strong blue emission and high charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

A common method for synthesizing polyfluorenes is the Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP). rsc.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and block copolymers. The polymerization typically involves the reaction of a 2,7-dihalo-9,9-dialkylfluorene monomer with a corresponding bis(boronic ester) or the self-condensation of a monomer containing both a halogen and a boronic ester group. rsc.org

The properties of the resulting polyfluorene can be tuned by the choice of substituents on the fluorene monomer. For instance, the introduction of alkyl side chains at the C9 position is essential for ensuring good solubility of the polymer in common organic solvents. nih.gov

| Polymerization Method | Monomer Type | Catalyst System | Resulting Polymer | Reference |

| Suzuki-Miyaura CTCP | 2,7-Dihalo-9,9-dialkylfluorene + Diboronic ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Polyfluorene homopolymer | rsc.org |

| Yamamoto Polymerization | 2,7-Dihalo-9,9-dialkylfluorene | Nickel(0) complex | Polyfluorene homopolymer | researchgate.net |

This table outlines common polymerization methods for fluorene monomers, but the polymerization of this compound has not been specifically reported.

Co-polymerization with Other Organic Building Blocks

To further tailor the properties of fluorene-based materials, co-polymerization with other organic building blocks is a widely used strategy. This approach allows for the creation of copolymers with a combination of properties from the different monomer units, such as modified emission colors, improved charge transport characteristics, and enhanced stability.

For example, co-polymerization of fluorene monomers with electron-donating or electron-accepting units can be used to tune the band gap and emission color of the resulting polymer. Alternating copolymers of fluorene and thiophene (B33073) have been synthesized using Suzuki-Miyaura CTCP. rsc.org The position of alkyl substituents on the thiophene unit was found to be crucial for suppressing side reactions and achieving a well-defined polymer structure. rsc.org

The introduction of different aromatic amine compounds as co-monomers with dialkyl-substituted fluorenes has also been explored to synthesize high molecular weight alternating copolymers. researchgate.net This demonstrates the versatility of co-polymerization in creating a diverse range of functional materials.

The table below provides examples of co-polymerization strategies involving fluorene monomers.

| Co-monomer Type | Polymerization Method | Resulting Copolymer Type | Key Properties | Reference |

| Thiophene | Suzuki-Miyaura CTCP | Alternating copolymer | Tunable electronic properties | rsc.org |

| Aromatic Amines | Palladium-catalyzed polymerization | Alternating copolymer | High molecular weight, varied electronic properties | researchgate.net |

This table shows examples of fluorene co-polymerization, but it is important to note that co-polymerization involving this compound has not been specifically described in the reviewed literature.

Exploration of 1,2,3,4,5,6 Hexamethyl 9h Fluorene in Advanced Materials Science Research

Investigation in Organic Electronic and Optoelectronic Materials

Published experimental and computational research focusing specifically on 1,2,3,4,5,6-Hexamethyl-9H-fluorene for applications in organic electronics is limited. However, the foundational structure, 9H-fluorene, is a cornerstone in the design of organic electronic materials due to its rigid, planar biphenyl (B1667301) unit, high thermal stability, and strong blue fluorescence. nih.govsemanticscholar.org The exploration of derivatives is a vast field, and a theoretical consideration of the hexamethyl-substituted variant provides insight into its potential properties. The six methyl groups would significantly influence the electronic and physical characteristics compared to the parent molecule.

There is no specific data in the scientific literature detailing the use of this compound as a charge transport layer component.

Theoretically, its utility in this area would be dictated by the cumulative effects of its substituents. Methyl groups are electron-donating, which would raise the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted fluorene (B118485). This could make it a suitable candidate for a hole transport layer (HTL) if the HOMO level aligns appropriately with the anode and the active layer of a device. Conversely, the significant steric hindrance introduced by six methyl groups across the aromatic framework could disrupt the intermolecular π-π stacking that is critical for efficient charge transport in the solid state. This disruption might lead to lower charge carrier mobility compared to less substituted, planar fluorene derivatives.

While this compound has not been specifically characterized as an emitting material, the photophysical properties of the fluorene core are well-established. nih.govwikipedia.org Fluorene and its derivatives are known for their high photoluminescence quantum yields and deep blue emission. researchgate.net

From a theoretical standpoint, the addition of electron-donating methyl groups is expected to cause a slight bathochromic (red) shift in the emission spectrum compared to the parent 9H-fluorene. The rigid structure, a hallmark of the fluorene family, would likely be retained, suggesting that this compound could also be a highly efficient emitter. Its steric bulk might also serve to reduce intermolecular quenching effects in the solid state when used as a host or a dopant emitter in an organic light-emitting diode (OLED), potentially leading to improved device performance.

Specific theoretical studies on this compound for organic photovoltaic (OPV) applications are not present in the reviewed literature. However, the field frequently uses computational methods like Density Functional Theory (DFT) to predict the viability of novel molecules as donors or acceptors in OPV devices. tees.ac.uknih.govresearchgate.net

In such a theoretical framework, the key parameters of this compound would be calculated and evaluated. These include:

Frontier Molecular Orbitals (HOMO/LUMO): The electron-donating methyl groups would raise the HOMO level, a desirable trait for a donor material to ensure a sufficient open-circuit voltage (Voc) when paired with a suitable acceptor. tees.ac.uknih.gov

Electronic Band Gap: The energy difference between the HOMO and LUMO levels determines the molecule's absorption spectrum. The substitution might slightly narrow the band gap compared to unsubstituted fluorene.

Reorganization Energy: A low reorganization energy is desirable for efficient charge transfer. The rigid fluorene core generally imparts favorable reorganization energies. nih.govresearchgate.net

The primary role for this molecule in a theoretical OPV context would likely be as a building block for a larger donor molecule, where its electronic properties and solubility could be leveraged.

Role in Luminescent Materials Research

Dedicated research into the luminescent properties of this compound is not available. However, based on the extensive study of related compounds, its role can be inferred. Fluorene-based systems are a major focus of luminescent materials research due to their high fluorescence efficiency and thermal stability. nih.govsemanticscholar.org The introduction of substituents is a common strategy to fine-tune the emission color, solubility, and solid-state morphology. rsc.org The hexamethyl derivative would be an example of such tuning, where the substituents could enhance solubility in organic solvents and modulate the emission wavelength, as discussed in section 8.1.2.

Table 1: Predicted Qualitative Effects of Hexamethyl Substitution on 9H-Fluorene Properties This table is illustrative and based on general chemical principles, not on experimental data for the specific compound.

| Property | Parent 9H-Fluorene | This compound (Theoretical) | Rationale |

| Solubility | Soluble in many organic solvents wikipedia.org | Expected to be higher | Addition of nonpolar alkyl groups increases solubility in common organic solvents. |

| HOMO Energy Level | Lower (less easily oxidized) | Expected to be higher | Electron-donating effect of six methyl groups increases electron density. |

| Emission Wavelength | Violet-blue fluorescence wikipedia.org | Expected slight red-shift | Electron-donating groups typically reduce the HOMO-LUMO gap, shifting emission to longer wavelengths. |

| Steric Bulk | Planar core | Significantly increased | Six methyl groups create substantial steric hindrance around the aromatic core. |

| Acidity (C9-H) | pKa ≈ 22.6 in DMSO wikipedia.org | Expected to be higher (less acidic) | Electron-donating groups destabilize the resulting fluorenyl anion, making the proton harder to remove. |

Application in Sensing Platforms (Mechanism-focused)

There are no published studies on the use of this compound in chemical sensing platforms. Fluorene derivatives, however, are widely used as fluorescent chemosensors. nih.gov The typical mechanism involves changes in the fluorescence emission (either quenching or enhancement) upon interaction with a target analyte. nih.gov

Theoretically, the this compound scaffold could offer a unique platform for sensing. The six methyl groups create a specific, sterically defined pocket around the fluorescent core. This could lead to high selectivity for analytes that can fit within this pocket and interact with the π-system of the fluorene. The sensing mechanism would likely rely on photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the fluorene host and the bound analyte guest, leading to a measurable change in the luminescence signal.

Catalyst Ligands and Coordination Chemistry

While there is no specific literature on this compound as a catalyst ligand, the deprotonated form, the fluorenyl anion, is a well-established ligand in coordination chemistry and catalysis, analogous to the cyclopentadienyl (B1206354) anion. wikipedia.orgpurdue.edu Ligands are crucial components of catalysts, as their electronic and steric properties dictate the catalyst's activity and selectivity. uomustansiriyah.edu.iqnih.gov

The fluorenyl anion derived from this compound would be an exceptionally bulky ligand due to the steric hindrance from the six methyl groups. In coordination chemistry, such bulky ligands are highly valuable for:

Stabilizing Reactive Metal Centers: The steric shield can prevent unwanted side reactions or decomposition of the catalyst.

Controlling Coordination Number: The ligand's bulk may enforce a lower, more reactive coordination number on the metal center.

Influencing Selectivity: The shape of the ligand can create a chiral pocket or control the trajectory of incoming substrates, thereby influencing the stereoselectivity or regioselectivity of a catalytic reaction.

The hexamethylfluorenyl ligand would be a Lewis base, donating its π-electrons to a Lewis acidic metal center to form a coordination complex. purdue.edu Its electronic effect, being more electron-rich than the standard fluorenyl ligand, would also modify the reactivity of the metal center.

Table 2: Summary of Anticipated Effects of Hexamethyl Substitution for Materials Science Applications

| Application Area | Key Property Influenced by Substitution | Anticipated Effect of Hexamethyl Groups |

| Organic Electronics | Charge Carrier Mobility | Potentially decreased due to disrupted π-stacking. |

| Organic Electronics | Energy Level Tuning (HOMO) | Increased energy level, useful for hole transport materials. |

| Luminescent Materials | Emission Color | Slight red-shift from deep blue. |

| Luminescent Materials | Solid-State Quenching | Potentially reduced, leading to higher solid-state quantum efficiency. |

| Sensing Platforms | Analyte Selectivity | Potentially high due to a sterically defined binding pocket. |

| Catalysis | Catalytic Pocket / Active Site | Creates a highly congested and sterically demanding environment. |

| Catalysis | Ligand Lability | May increase due to steric strain, potentially enhancing catalytic turnover. |

Interdisciplinary Research Perspectives and Emerging Areas

Bio-inspired Design Principles for Fluorene (B118485) Systems

Bio-inspired design, a field that emulates nature's strategies to solve human challenges, is increasingly looking to molecules like fluorene for inspiration. numberanalytics.comresearchgate.net The inherent properties of the fluorene framework, such as its rigidity and fluorescence, make it an attractive building block for creating functional materials that mimic biological systems. numberanalytics.commdpi.com

Researchers are exploring how the structural modifications of fluorene derivatives can influence their self-assembly and interaction with biological molecules. For instance, the introduction of flexible substituents at the C9 position of the fluorene ring can allow for conformational changes that accommodate the folding of amyloidogenic proteins, a key process in several neurodegenerative diseases. mdpi.com This provides a basis for designing fluorescent probes that can detect protein misfolding. mdpi.com

The principles of modularity and adaptability, prevalent in natural systems, are also being applied to the design of fluorene-based materials. uni-pr.edu By combining the rigid fluorene core with various functional groups, scientists can create a diverse library of compounds with tunable electronic and optical properties, much like nature utilizes a limited set of building blocks to create a vast array of functional biomolecules. researchgate.net This approach is crucial for developing new materials for applications ranging from bioimaging to drug delivery. mdpi.comresearchgate.net

Nanoscale Architectures Incorporating Hexamethylfluorene Units

The incorporation of fluorene derivatives, including those with hexamethyl substitution patterns, into nanoscale architectures is a burgeoning area of research with significant potential in electronics and materials science. The rigid and planar structure of the fluorene core provides an excellent foundation for building well-defined and highly ordered nanomaterials. tue.nl

One promising application is in the development of conjugated microporous polymers (CMPs). By incorporating fluorene units into these polymers, researchers have created nanotube-like structures with high surface areas. rsc.org These materials exhibit enhanced CO2 uptake and improved charge migration, making them promising candidates for visible-light-driven CO2 reduction. rsc.org The specific substitution pattern on the fluorene ring can further tune the material's properties.

Furthermore, fluorene-based materials are being investigated for their use in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netmdpi.com The ability to control the supramolecular organization of these materials is critical to optimizing device performance. tue.nl The interplay between the chemical structure of the fluorene derivative and the processing conditions allows for precise control over the material's optical and electronic properties at the nanoscale. tue.nl For example, 9,9-disubstituted fluorene derivatives are often used to ensure the long-term stability of these materials due to the reactivity of the 9-position of the fluorene skeleton. mdpi.com

Sustainable Chemistry Aspects in Fluorene Synthesis

The increasing demand for fluorene derivatives has spurred the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency in the synthesis of these valuable compounds. rsc.orgfrontiersin.org

One notable advancement is the use of aerobic oxidation of 9H-fluorenes to produce 9-fluorenones, which are important intermediates in the synthesis of many fluorene-based materials. rsc.orggoogle.com This method uses air as the oxidant and can be carried out under ambient conditions, offering a greener alternative to traditional oxidation methods that often employ stoichiometric and hazardous oxidizing agents. rsc.orggoogle.com

Conclusion and Future Research Directions for 1,2,3,4,5,6 Hexamethyl 9h Fluorene Chemistry

Summary of Key Research Findings

Unresolved Questions and Academic Challenges

The absence of 1,2,3,4,5,6-Hexamethyl-9H-fluorene in the chemical literature gives rise to several fundamental questions and significant academic challenges.

Synthesis: The primary challenge lies in the development of a viable synthetic route. Standard electrophilic aromatic substitution reactions on a fluorene (B118485) precursor are unlikely to proceed with the required regioselectivity to achieve exhaustive methylation on one of the aromatic rings. A multi-step synthesis would likely be necessary, potentially starting from a pre-methylated benzene (B151609) derivative. The steric hindrance imposed by the multiple methyl groups could significantly lower reaction yields and necessitate harsh reaction conditions.

Characterization: Assuming a successful synthesis, the complete characterization of the molecule would present its own set of challenges. The high degree of substitution would likely lead to complex NMR spectra, requiring advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. Obtaining high-quality single crystals for X-ray diffraction analysis might also be complicated by potential packing disorders induced by the bulky methyl groups.

Reactivity and Properties: The electronic and steric effects of the six methyl groups are expected to profoundly influence the reactivity and physical properties of the fluorene core. Key questions include:

How will the electron-donating nature of the six methyl groups affect the acidity of the C9 protons compared to the parent fluorene?

What will be the impact of the steric crowding on the geometry of the fluorene system? Will the molecule maintain its planarity?

How will the photophysical properties, such as absorption and emission spectra, be altered by the hexamethylation?

Will the compound exhibit interesting solid-state properties, such as unique crystal packing or the formation of charge-transfer complexes?

Proposed Future Research Avenues and Methodological Advancements

The study of this compound offers a fertile ground for future research, pushing the boundaries of synthetic chemistry and materials science.

Synthetic Exploration: Future work should focus on designing and executing a robust synthesis of this novel compound. This could involve exploring transition-metal-catalyzed cross-coupling reactions or developing novel annulation strategies to construct the fluorene core from appropriately substituted precursors. The optimization of reaction conditions to overcome steric hindrance will be a critical aspect of this research.

Advanced Characterization and Computational Modeling: A thorough characterization using a combination of spectroscopic techniques (NMR, UV-Vis, Fluorescence) and X-ray crystallography will be essential to understand the structure and properties of the molecule. These experimental studies should be complemented by high-level computational modeling (e.g., Density Functional Theory) to provide deeper insights into the electronic structure, molecular geometry, and predicted reactivity.

Investigation of Novel Properties and Applications: Once synthesized and characterized, this compound could be investigated for a range of potential applications. The increased electron density and lipophilicity imparted by the methyl groups might lead to enhanced solubility in organic solvents and improved performance in organic electronic devices. The unique steric environment around the fluorene core could also be exploited in the design of novel host-guest systems or as a bulky ligand in organometallic chemistry.

The exploration of this uncharted territory in fluorene chemistry promises not only to yield a new and interesting molecule but also to expand our fundamental understanding of structure-property relationships in polycyclic aromatic hydrocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.